molecular formula C20H15NO5 B325122 Biphenyl-4-yl (4-nitrophenoxy)acetate

Biphenyl-4-yl (4-nitrophenoxy)acetate

Cat. No.: B325122
M. Wt: 349.3 g/mol
InChI Key: KSDSTQQUCWYLOH-UHFFFAOYSA-N
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Description

Biphenyl-4-yl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a biphenyl core substituted with a 4-nitrophenoxyacetate group. The structure consists of a biphenyl moiety (two linked benzene rings) at the 4-position, esterified with an acetoxy group that is further substituted with a nitro-functionalized phenoxy chain. Its nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester group enables hydrolytic sensitivity, making it a candidate for prodrug design .

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

(4-phenylphenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C20H15NO5/c22-20(14-25-18-12-8-17(9-13-18)21(23)24)26-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

KSDSTQQUCWYLOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Biphenyl-4-yl (4-nitrophenoxy)acetate can be contextualized by comparing it to analogous biphenyl-derived esters and acids. Below is a detailed analysis supported by data from diverse sources:

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Key Properties/Applications Reference
This compound C₂₀H₁₅NO₅ 373.34 g/mol Nitrophenoxy, ester High reactivity (nitro group), prodrug potential N/A
[1,1'-Biphenyl]-4-yl acetate C₁₄H₁₂O₂ 212.24 g/mol Acetate ester Intermediate in organic synthesis
2-(Biphenyl-4-yl)-2-oxoethyl acetate C₁₆H₁₄O₃ 254.28 g/mol Oxoethyl, ester Photodegradable material
4-Biphenyl-4'-fluoro-acetic acid C₁₄H₁₁FO₂ 230.24 g/mol Fluoro, carboxylic acid Pharmaceutical intermediate
Ethyl 2-((4'-hydroxy-1,1'-biphenyl-4-yl)oxy)acetate C₁₆H₁₆O₄ 272.29 g/mol Hydroxy, ethoxy ester Nonlinear optical material precursor

Structural and Functional Differences

Substituent Effects: Nitro vs. Fluoro/Hydroxy Groups: The nitro group in this compound enhances electron-withdrawing effects, increasing electrophilicity compared to the electron-donating hydroxy group in Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate or the moderately electron-withdrawing fluoro group in 4-Biphenyl-4'-fluoro-acetic acid . This makes the nitro derivative more reactive in substitution reactions. Ester vs. Carboxylic Acid: Unlike 4-Biphenyl-4'-fluoro-acetic acid (carboxylic acid), the ester group in this compound improves lipophilicity, which is advantageous for membrane permeability in drug design .

Stability and Reactivity: The oxoethyl group in 2-(Biphenyl-4-yl)-2-oxoethyl acetate introduces ketone functionality, rendering it prone to photodegradation, whereas the nitrophenoxy group in the target compound may stabilize the molecule against UV light due to resonance effects . Hydrolytic stability varies: this compound is more resistant to hydrolysis than Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate due to steric hindrance from the nitro group .

Synthetic Utility: this compound can be synthesized via esterification of 4-nitrophenoxyacetic acid with biphenyl-4-ol, a route analogous to the mono-carboxy methylation method reported for Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate . In contrast, 4-Biphenyl-4'-fluoro-acetic acid requires halogenation steps, complicating its synthesis .

Applications: The nitro derivative’s electron-deficient aromatic system makes it suitable for charge-transfer complexes, whereas Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate has been explored for nonlinear optical materials due to its planar structure . [1,1'-Biphenyl]-4-yl acetate serves primarily as a synthetic intermediate, lacking the specialized substituents for advanced applications .

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